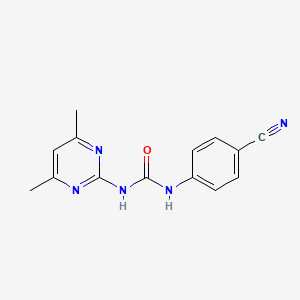

N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea

Description

N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea is a urea derivative characterized by a 4-cyanophenyl group linked via a urea bridge to a 4,6-dimethylpyrimidin-2-yl moiety. Urea-based compounds are widely studied for their diverse applications, including agrochemical and pharmaceutical uses, due to their ability to engage in hydrogen bonding and interact with biological targets .

Properties

CAS No. |

616208-80-1 |

|---|---|

Molecular Formula |

C14H13N5O |

Molecular Weight |

267.29 g/mol |

IUPAC Name |

1-(4-cyanophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |

InChI |

InChI=1S/C14H13N5O/c1-9-7-10(2)17-13(16-9)19-14(20)18-12-5-3-11(8-15)4-6-12/h3-7H,1-2H3,(H2,16,17,18,19,20) |

InChI Key |

OEWXMIKRIPZATK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)C#N)C |

Origin of Product |

United States |

Preparation Methods

Laboratory Synthesis

The laboratory synthesis typically follows these steps:

Reagents :

- 4-Cyanophenyl isocyanate

- 4,6-Dimethyl-2-aminopyrimidine

- Solvents such as dichloromethane or acetonitrile

-

- The reaction is conducted under reflux conditions in an organic solvent.

- After completion, the product is purified through recrystallization or chromatography.

This method allows for relatively straightforward synthesis while providing good yields of the target compound.

Industrial Production Methods

For large-scale production, modifications may be made to enhance efficiency and reduce costs:

Catalysts : The use of more efficient catalysts can improve reaction rates.

Alternative Solvents : Employing greener solvents or solvent-free conditions can be advantageous.

Continuous Flow Reactors : Utilizing continuous flow technology can increase yield and purity by maintaining optimal reaction conditions consistently.

These methods are designed to optimize the synthesis process, making it more suitable for industrial applications.

N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea can undergo various chemical reactions, which are essential for understanding its reactivity and potential applications:

Types of Reactions

Oxidation : Can lead to the formation of oxides or other oxidized derivatives.

Reduction : The nitrile group may be reduced to an amine or other derivatives.

Substitution : Aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Acidic medium |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous conditions |

| Substitution | Halogens (Cl₂, Br₂) | Suitable solvent and temperature |

These reactions expand the utility of this compound in synthetic organic chemistry.

The compound has garnered interest due to its potential biological activities:

Biological Activity

Research indicates that this compound may exhibit:

Antiviral Properties : Particularly against HIV, with modifications enhancing activity against reverse transcriptase.

Cytotoxicity : Demonstrated significant antiproliferative effects on various cancer cell lines.

Mechanism of Action

The mechanisms by which this compound exerts its effects involve interactions with specific biological targets such as enzymes or receptors, potentially modulating their activity through structural features inherent in its design.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield nitrile oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-Cyanophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyanophenyl and dimethylpyrimidinyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea, emphasizing substituent effects on properties and applications:

¹Calculated based on formula C₁₄H₁₃N₅O.

²Calculated for C₁₅H₁₆N₄O₃S.

³Calculated for C₂₁H₁₈FN₅OS.

⁴Calculated for C₁₃H₁₄N₄O₄S.

Key Structural and Functional Comparisons:

This could influence solubility or receptor binding . Replacement with a phenylsulfonyl group () introduces sulfonamide-like characteristics, which are common in herbicides due to their stability and bioavailability .

Pyrimidine Substituents :

- The 4,6-dimethylpyrimidin-2-yl group in the target compound is shared with the herbicide analog in . Methyl groups may enhance lipophilicity, favoring membrane penetration in agrochemical applications.

- In contrast, 4,6-dimethoxypyrimidin-2-yl () offers increased polarity, which might alter soil mobility or degradation rates in herbicidal contexts .

Biological Activity: Herbicidal activity is prominent in phenylsulfonyl-pyrimidinyl ureas (), suggesting that the sulfonyl group and pyrimidine substituents synergistically target plant-specific enzymes. The target compound’s cyanophenyl group may redirect activity toward non-herbicidal applications, such as antimicrobials, though this requires experimental validation . Thienopyridine-containing analogs () demonstrate structural novelty but lack reported activity data, highlighting the need for further research on heterocyclic urea derivatives .

Thiourea vs. This substitution could reduce bioavailability compared to urea-based compounds .

Research Implications and Gaps

- Comparative studies on solubility, stability, and binding affinity between the target and its analogs (e.g., ) are needed to elucidate structure-activity relationships.

Biological Activity

N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a urea moiety substituted with a cyanophenyl group and a pyrimidine derivative. Its molecular formula is , and it possesses a CAS number of 1797764-81-8. The structural formula can be represented as follows:

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets:

- Antiviral Activity : This compound has been evaluated for its antiviral properties, particularly against HIV. Studies have shown that modifications in the pyrimidine ring can enhance reverse transcriptase inhibitory activity, making it a candidate for further development in antiviral therapies .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant antiproliferative activity with IC50 values comparable to established chemotherapeutic agents .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), which are implicated in cancer progression and metastasis. Selective inhibition at nanomolar concentrations has been observed, indicating a promising pharmacological profile .

Structure-Activity Relationship (SAR)

The SAR studies highlight how substitutions on the pyrimidine ring affect biological activity. For instance:

- Electron Donating Groups (EDGs) : The introduction of EDGs on the phenyl ring has been correlated with increased activity against specific cancer cell lines.

- Halogen Substituents : Conversely, halogen substitutions often lead to decreased biological efficacy, underscoring the importance of careful structural modifications in drug design .

Case Study 1: Antiviral Activity

A study involving derivatives of this compound assessed their efficacy against HIV reverse transcriptase. The most active compounds exhibited EC50 values significantly lower than those of standard treatments, indicating their potential as novel antiviral agents .

Case Study 2: Anticancer Properties

In a comparative analysis against various cancer cell lines, this compound demonstrated IC50 values ranging from 0.11 to 1.47 µM, which were comparable to established drugs like doxorubicin and 5-fluorouracil . This suggests that further development could yield effective anticancer therapies.

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.